molecular formula C16H14O3 B14545566 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- CAS No. 62231-08-7

2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-

Cat. No.: B14545566
CAS No.: 62231-08-7
M. Wt: 254.28 g/mol
InChI Key: DOHHPBAKMKBODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- is an organic compound belonging to the benzofuranone family. Benzofuranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure consists of a benzofuranone core with an ethoxy and phenyl group attached, making it a versatile molecule in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base, followed by cyclization to form the benzofuranone core. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzofuranone core to dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuranone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofuran derivatives.

Scientific Research Applications

2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways related to inflammation and cancer. Its molecular structure allows it to bind to active sites of enzymes, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

  • 2(3H)-Benzofuranone, 3-methoxy-3-phenyl-
  • 2(3H)-Benzofuranone, 3-ethoxy-3-methyl-
  • 2(3H)-Benzofuranone, 3-ethoxy-3-(4-methylphenyl)-

Uniqueness: 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and phenyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

CAS No.

62231-08-7

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-ethoxy-3-phenyl-1-benzofuran-2-one

InChI

InChI=1S/C16H14O3/c1-2-18-16(12-8-4-3-5-9-12)13-10-6-7-11-14(13)19-15(16)17/h3-11H,2H2,1H3

InChI Key

DOHHPBAKMKBODF-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.